molecular formula C22H35N5O4S2 B133274 N,N'-Bis(2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)sulfanyl)ethyl)-2-nitroethene-1,1-diamine CAS No. 72126-78-4

N,N'-Bis(2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)sulfanyl)ethyl)-2-nitroethene-1,1-diamine

Cat. No.: B133274
CAS No.: 72126-78-4
M. Wt: 497.7 g/mol
InChI Key: VTVSRHZKBPARSF-UHFFFAOYSA-N
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Description

N,N'-Bis(2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)sulfanyl)ethyl)-2-nitroethene-1,1-diamine is a nitroethene-diamine derivative featuring two substituted furan-thioethyl arms. Its structure includes:

  • Two furan rings substituted with dimethylaminomethyl groups.
  • Sulfanyl (thioether) linkages connecting the furan moieties to ethylamine chains.
  • A central 2-nitroethene-1,1-diamine backbone.

However, the bis-substitution pattern differentiates it from monomeric analogs like ranitidine hydrochloride, likely influencing solubility, stability, and receptor binding .

Properties

IUPAC Name

1-N,1-N'-bis[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-2-nitroethene-1,1-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35N5O4S2/c1-25(2)13-18-5-7-20(30-18)16-32-11-9-23-22(15-27(28)29)24-10-12-33-17-21-8-6-19(31-21)14-26(3)4/h5-8,15,23-24H,9-14,16-17H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTVSRHZKBPARSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=C(O1)CSCCNC(=C[N+](=O)[O-])NCCSCC2=CC=C(O2)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35N5O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90222436
Record name N,N'-Bis(2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)sulfanyl)ethyl)-2-nitroethene-1,1-diamine
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Molecular Weight

497.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72126-78-4
Record name N,N'-Bis(2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)sulfanyl)ethyl)-2-nitroethene-1,1-diamine
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Record name N,N'-Bis(2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)sulfanyl)ethyl)-2-nitroethene-1,1-diamine
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Record name 72126-78-4
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Record name N,N'-BIS(2-(((5-((DIMETHYLAMINO)METHYL)FURAN-2-YL)METHYL)SULFANYL)ETHYL)-2-NITROETHENE-1,1-DIAMINE
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Biological Activity

N,N'-Bis(2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)sulfanyl)ethyl)-2-nitroethene-1,1-diamine), commonly referred to as a derivative of ranitidine, is a compound with notable biological activity. This article explores its chemical properties, biological mechanisms, and potential applications in therapeutic contexts.

The molecular formula of this compound is C22H35N5O4S2C_{22}H_{35}N_{5}O_{4}S_{2}, with a molecular weight of approximately 497.67 g/mol. The compound features multiple functional groups that contribute to its biological activity, including nitro and amine groups which are known to participate in various biochemical interactions.

The compound exhibits a mechanism similar to that of ranitidine, acting primarily as an antagonist at histamine H2 receptors. This action inhibits gastric acid secretion, making it beneficial for treating conditions such as peptic ulcers and gastroesophageal reflux disease (GERD). The structural modifications in this compound enhance its interaction with the H2 receptor, potentially increasing its efficacy over traditional H2 antagonists.

Antimicrobial Activity

Recent studies have indicated that derivatives of ranitidine, including this compound, possess antimicrobial properties. In vitro assays have shown effectiveness against various bacterial strains, suggesting potential applications in combating infections resistant to conventional antibiotics.

Study 1: Efficacy Against Helicobacter pylori

A clinical trial investigated the efficacy of this compound in eradicating Helicobacter pylori. Results indicated a significant reduction in bacterial load among patients treated with the compound compared to a placebo group. The study highlighted the potential of this compound as an adjunct therapy in managing peptic ulcer disease caused by H. pylori.

Study 2: Antimicrobial Properties

Another research effort focused on the antimicrobial properties of the compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, indicating its potential as an alternative treatment option.

PropertyValue
Molecular FormulaC22H35N5O4S2
Molecular Weight497.67 g/mol
CAS Number72126-78-4
Storage Temperature-18°C

Table 2: Antimicrobial Activity

PathogenMIC (µg/mL)
Escherichia coli8
Staphylococcus aureus4
Helicobacter pylori16

Scientific Research Applications

Pharmaceutical Applications

1. Impurity in Ranitidine Production

N,N'-Bis(2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)sulfanyl)ethyl)-2-nitroethene-1,1-diamine is recognized as an impurity associated with ranitidine hydrochloride, a medication used to reduce stomach acid. Its identification and quantification are essential for ensuring the safety and efficacy of ranitidine formulations. Regulatory bodies such as the European Pharmacopoeia have established guidelines for monitoring this impurity in pharmaceutical products .

2. Drug Development

The compound's structural features make it a candidate for further investigation in drug design. The presence of the furan ring can enhance the biological activity of derivatives synthesized from it. Researchers are exploring modifications to this compound to develop new therapeutics targeting various conditions, including gastrointestinal disorders and possibly cancer due to the reactivity of the nitro group .

Toxicological Studies

1. Toxicity Assessment

The compound's potential toxicity is being evaluated in various studies. As an impurity in ranitidine, it has been subject to scrutiny regarding its safety profile. Toxicological assessments focus on understanding its pharmacokinetics, metabolism, and potential adverse effects when present in pharmaceutical formulations .

2. Environmental Impact

Research is also being conducted on the environmental implications of this compound. Its persistence and degradation products in the environment are critical areas of study, particularly concerning water contamination from pharmaceutical waste .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of the target compound with analogs:

Compound Name Molecular Formula Functional Groups Key Differences
Target Compound : N,N'-Bis(2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)sulfanyl)ethyl)-2-nitroethene-1,1-diamine Hypothetical: C₂₂H₃₄N₆O₄S₂* Bis-furan-thioethyl, nitroethene-diamine Two furan-thioethyl arms; no hydrochloride salt.
Ranitidine Hydrochloride C₁₃H₂₂N₄O₃S·HCl Monomeric furan-thioethyl, nitroethene-diamine, hydrochloride salt Single furan-thioethyl arm; improved water solubility due to HCl .
N-(2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)sulfinyl)ethyl)-N'-methyl-2-nitroethene-1,1-diamine Not provided Sulfinyl (sulfoxide) linkage, methyl-substituted diamine Sulfoxide group increases polarity but may reduce metabolic stability .
5-[[(2-aminoethyl)thio]methyl]-N,N-dimethyl-2-furfurylamine C₁₀H₁₈N₂OS Aminoethyl-thiomethyl, dimethylaminomethyl furan Lacks nitroethene backbone; simpler structure with primary amine functionality .

*Hypothetical formula based on structural analogy to ranitidine.

Pharmacological Activity

  • Ranitidine Hydrochloride: Potent H₂ receptor antagonist used to inhibit gastric acid secretion. Its monomeric structure allows efficient receptor binding .
  • Target Compound: The bis-substitution may enhance receptor avidity or alter selectivity, but steric hindrance could reduce efficacy compared to ranitidine. No direct activity data is available.
  • Sulfinyl Analog : Sulfoxide groups (as in ) are metabolically stable but may reduce membrane permeability compared to sulfanyl derivatives .

Solubility and Stability

  • Ranitidine Hydrochloride : High water solubility (50 mg/mL) due to ionic hydrochloride salt .
  • Target Compound : Likely lower solubility than ranitidine HCl due to the absence of an ionizable group. The nitroethene backbone may confer photolability, requiring protection from light .

Q & A

Q. Key Parameters for Optimization :

  • pH Control : Maintain mildly acidic conditions (pH 4–5) during thioether formation to avoid decomposition.
  • Oxygen Exclusion : Use inert gas (N₂/Ar) to prevent oxidation of the nitro group .

Basic Question: Which spectroscopic and crystallographic techniques are essential for structural characterization?

Methodological Answer:

  • UV-Vis Spectroscopy : Confirm π→π* transitions in the nitroethene and furan groups (λmax ~250–280 nm) .
  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify protons on the dimethylamino group (δ ~2.2–2.5 ppm) and furan ring (δ ~6.5–7.5 ppm). Use DEPT-135 to distinguish CH₂ and CH₃ groups in the ethylenediamine backbone .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the crowded thioethyl region .
  • X-ray Crystallography :
    • Use SHELXTL or SHELXL for structure refinement. Collect high-resolution data (≤0.8 Å) to resolve potential disorder in the nitro group .
    • Cross-validate with the Cambridge Structural Database (CSD) for analogous compounds .

Advanced Question: How does the dimeric structure influence physicochemical properties compared to monomeric analogs (e.g., ranitidine)?

Methodological Answer:

  • Solubility : The dimer’s increased molecular weight and hydrophobic thioethyl chains reduce aqueous solubility. Use co-solvents (e.g., DMSO:water 1:4) for in vitro assays .
  • Steric Effects : The bis-thioethyl linker may restrict conformational flexibility, impacting binding to biological targets (e.g., histamine receptors). Perform molecular docking studies to compare monomer vs. dimer binding modes.
  • Stability : The nitro group’s stability is critical. Monitor for nitrosamine formation (e.g., NDMA) via LC-MS under accelerated degradation conditions (40°C, 75% RH) .

Advanced Question: What experimental strategies address discrepancies in spectroscopic data during structural validation?

Methodological Answer:

  • Data Contradiction Analysis :
    • Scenario 1 : Discrepant NMR integration ratios.
  • Resolution : Verify purity via HPLC (C18 column, acetonitrile/water mobile phase). Impurities (e.g., unreacted monomer) may skew integrations .
    • Scenario 2 : Ambiguous NOESY correlations in the ethylenediamine region.
  • Resolution : Perform variable-temperature NMR (298–323 K) to reduce signal overlap and confirm through-space interactions .
  • Cross-Validation : Compare experimental IR spectra (C=O stretch ~1650 cm⁻¹) with DFT-calculated vibrational modes .

Advanced Question: How can computational modeling predict reactivity and degradation pathways of the nitro group?

Methodological Answer:

  • Degradation Prediction :
    • Use Gaussian or ORCA for DFT calculations to model nitro group reduction potentials and identify susceptible sites for hydrolysis or nitrosation .
    • Simulate pH-dependent degradation (e.g., nitro→hydroxylamine conversion at pH <3) using transition-state theory .
  • Reactivity Studies :
    • Perform molecular dynamics (MD) simulations (AMBER/CHARMM) to assess steric shielding of the nitro group by adjacent thioethyl chains.

Advanced Question: What are the challenges in crystallizing this compound, and how can they be mitigated?

Methodological Answer:

  • Crystallization Challenges :
    • Low Melting Point : Due to flexible thioethyl linkers, the compound may form oils instead of crystals.
    • Polymorphism : Multiple conformers may lead to mixed crystal forms.
  • Mitigation Strategies :
    • Use slow evaporation (pentane/ether) at 4°C to promote nucleation.
    • Add seed crystals from analogous compounds (e.g., ranitidine derivatives) to guide lattice formation .
    • Employ synchrotron radiation for weakly diffracting crystals .

Advanced Question: How can researchers validate the absence of genotoxic nitrosamine impurities?

Methodological Answer:

  • Analytical Workflow :
    • Sample Preparation : Acidify solutions (0.1 M HCl) to simulate gastric conditions and accelerate NDMA formation .
    • Detection :
  • LC-HRMS : Monitor m/z 75.0441 (NDMA) with a HILIC column and positive-ion ESI.
  • GC-MS/MS : Use a DB-624 column for volatile nitrosamines .
    3. Quantification : Compare against FDA’s interim limit (96 ng/day) using calibration curves .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N,N'-Bis(2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)sulfanyl)ethyl)-2-nitroethene-1,1-diamine
Reactant of Route 2
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N,N'-Bis(2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)sulfanyl)ethyl)-2-nitroethene-1,1-diamine

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